molecular formula C17H18N6O3S B2564946 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 863500-10-1

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2564946
CAS No.: 863500-10-1
M. Wt: 386.43
InChI Key: MZUDDVFQWFNKMC-UHFFFAOYSA-N
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Description

This chemical entity, 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one, is a sophisticated molecular scaffold designed for kinase inhibition research. Its structure is based on the [1,2,3]triazolo[4,5-d]pyrimidine core, a well-established adenine bioisostere that competitively targets the ATP-binding pocket of protein kinases. The presence of the 4-methoxyphenyl group appended to the triazole ring is a classic feature seen in potent kinase inhibitors, such as those targeting the VEGFR family, and is known to occupy specific hydrophobic regions in the active site. The morpholinoethanone moiety linked via a sulfanyl bridge is a strategic modification that can enhance solubility and provide additional vector for interaction with the kinase's hinge region or allosteric pockets. This compound is of significant value for researchers investigating signal transduction pathways, particularly in oncology and immunology, where dysregulated kinase activity is a therapeutic target. It serves as a versatile chemical tool for in vitro enzymatic assays to profile inhibitor selectivity and potency across the kinome, and as a lead structure for the medicinal chemistry optimization of novel therapeutics. Researchers can utilize this compound to study cellular proliferation, apoptosis, and angiogenesis in various disease models. Its structure-activity relationship (SAR) provides insights into the key pharmacophores required for effective kinase binding and inhibition.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-13-4-2-12(3-5-13)23-16-15(20-21-23)17(19-11-18-16)27-10-14(24)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUDDVFQWFNKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCOCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and nucleophiles such as amines and thiols .

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the triazole ring can yield dihydrotriazoles .

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one has a wide range of scientific research applications. In medicinal chemistry, this compound has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

In organic synthesis, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block for the construction of diverse chemical libraries .

In material science, the compound’s unique electronic and structural properties make it suitable for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices .

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole and pyrimidine rings in the compound’s structure allow it to bind to various enzymes and receptors, modulating their activity . For example, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Triazole substituent: 4-Methylphenyl (electron-donating methyl vs. methoxy in the target compound). 7-Position linkage: Piperazinyl group connected to a trifluoromethylphenyl methanone.
  • 1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-2-phenoxyethanone (): Triazole substituent: 4-Ethoxyphenyl (longer alkyl chain than methoxy, altering steric and solubility profiles). 7-Position linkage: Piperazinyl-phenoxyethanone.

Heterocycle and Linker Modifications

  • (1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol (): Core structure: Pyrrolo-triazolopyrazine (vs. triazolopyrimidine in the target compound). Morpholine group: Positioned as a sulfonylmethyl derivative on a cyclopentanol scaffold. Impact: The pyrazine core may engage in different hydrogen-bonding interactions, while the sulfonyl group increases polarity .
  • 1-[(N,N-Dimethylamino)benzenesulfonyl]-5/6-methoxybenzimidazole derivatives (): Core structure: Benzimidazole (vs. triazolopyrimidine). Sulfinyl/sulfonyl linkers: These groups influence redox activity and protein-binding capabilities. Impact: The sulfinyl group in benzimidazoles is associated with proton pump inhibition, a mechanism less relevant to sulfanyl-linked triazolopyrimidines .

Data Table: Structural and Physicochemical Comparison

Compound Name (Evidence ID) Triazole Substituent 7-Position Linkage Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Methoxyphenyl Sulfanyl-morpholin-4-yl ethanone C₂₀H₂₀N₆O₃S 424.47
{4-[3-(4-Methylphenyl)-...}methanone 4-Methylphenyl Piperazinyl-CF₃-phenyl methanone C₂₅H₂₃F₃N₆O₂ 520.49
1-{4-[3-(4-Ethoxyphenyl)-...}ethanone 4-Ethoxyphenyl Piperazinyl-phenoxyethanone C₂₆H₂₇N₇O₃ 493.54

Key Research Findings

  • Linker Flexibility : Sulfanyl and piperazinyl groups offer conformational flexibility, while sulfonyl/sulfinyl groups (as in ) restrict motion but improve binding specificity .
  • Solubility and Bioavailability : Morpholine and piperazine derivatives generally improve aqueous solubility compared to purely aromatic systems, critical for oral absorption .

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antitumor agent and its broader pharmacological implications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and pyrimidine rings. The initial steps often include the reaction of 4-methoxyaniline with appropriate reagents to form a hydrazone intermediate, which is then cyclized to yield the triazolo-pyrimidine structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have demonstrated that compounds with a similar triazolo-pyrimidine structure exhibit significant antitumor activity. For instance, derivatives tested against breast cancer cell lines (MDA-MB-231 and MCF-7) showed promising results with IC50 values in the low micromolar range (17.83 μM and 19.73 μM respectively) . These findings suggest that our target compound may also possess similar antitumor properties.

The biological activity of triazolo-pyrimidines is often attributed to their ability to inhibit key enzymes involved in cellular proliferation. For example, some studies have indicated that these compounds can inhibit DNA synthesis or interfere with signal transduction pathways critical for cancer cell growth . The presence of the morpholine group in our compound may enhance its solubility and bioavailability, potentially increasing its efficacy.

Comparative Biological Activity Table

CompoundStructureIC50 (μM)Activity Type
Compound ATriazolo-pyrimidine derivative17.83Antitumor (MDA-MB-231)
Compound BTriazolo-pyrimidine derivative19.73Antitumor (MCF-7)
Compound CTriazolo[1,5-a]pyrimidine0.046 - 3.11Antibacterial (MRSA)
Target Compound2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-oneTBDTBD

Case Studies

In a recent study involving structurally related compounds, researchers synthesized a series of [1,2,4]triazolo[4,3-a]pyrimidines and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that modifications in the substituents on the triazole ring significantly influenced biological activity . This underscores the importance of structural optimization in enhancing therapeutic efficacy.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventDMF/DCM Enhances intermediate solubility
CatalystPd/C (5 mol%) Reduces byproducts
Temperature60–80°C Ensures complete cyclization

Q. Table 2: Comparative Bioactivity of Structural Analogs

Analog StructureBioactivity (Target)Reference
3-Ethyl-triazolo coreAntitumor (Topoisomerase II)
3-Methyl-morpholineAntimicrobial (DNA gyrase)

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